2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide
Description
2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological and pharmaceutical applications, including antibacterial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-7-2-3-8(13-10(17)5-11)4-9(7)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHDQMQLVYNCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide, can be approached using eco-friendly methods such as click chemistry. This involves the use of water as a solvent, moderate conditions, non-toxic reagents, and easy extractions . One common method is the [2+3]-cycloaddition between a nitrile and an azide, which generates the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of in situ generation of hydrazoic acid through activation of the azide by metals or strong Lewis acids . This method is efficient but requires careful handling due to the toxicity and explosiveness of hydrazoic acid.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced under specific conditions to form amines or other derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, acidic chlorides and anhydrides are used in substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals due to its stability and biological activity.
Industry: Utilized in the production of agrochemicals and as a stabilizer in photography.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. Tetrazoles can act as bioisosteres for carboxylic acids, binding to enzymes and receptors in a similar manner . This interaction can inhibit or activate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyltetrazole: Similar in structure but with a phenyl group instead of a chloro and methyl group.
1H-tetrazole: The simplest tetrazole derivative, lacking additional substituents.
Losartan: An angiotensin II antagonist containing a tetrazole ring, used to treat hypertension.
Uniqueness
2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
